![molecular formula CBrF3O2S B1661921 Trifluoromethanesulfonyl bromide CAS No. 15458-53-4](/img/structure/B1661921.png)
Trifluoromethanesulfonyl bromide
Overview
Description
Trifluoromethanesulfonyl bromide, also known as Triflyl Bromide, is a chemical compound with the molecular formula CBrF3O2S and a molecular weight of 212.97 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .
Synthesis Analysis
The main methods of synthesis of linear ω-trifluoromethyl-containing aliphatic derivatives involve the addition of polyhaloalkanes (CCl4, CCl3Br) to terminal olefins with the further fluorination of the adducts and direct addition of the CF3-group to the hydrocarbon chain .Chemical Reactions Analysis
The interaction between this compound and unsaturated hydrocarbons has been studied under the conditions of photochemical, thermochemical, and ion-radical initiation . This compound is of special interest among the chemicals used for direct trifluoromethylation of unsaturated compounds .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .Scientific Research Applications
Small-Angle X-ray Scattering Studies
Trifluoromethanesulfonyl bromide is used in the synthesis and characterization of long-chain 1-alkyl-3-methylimidazolium salts. These salts exhibit amphiphilic characteristics and form various crystalline and liquid crystalline phases, with their behavior influenced by the nature of the anion, including trifluoromethanesulfonate (Bradley et al., 2002).
Reactions with Alkenes and Alkynes
This compound reacts with alkenes and alkynes to form adducts, and with compounds containing active hydrogen to give brominated derivatives. A radical reaction mechanism has been proposed for these reactions (Huang & Lu, 2010).
Catalyst in Acylation of Alcohols
Scandium trifluoromethanesulfonate, a derivative of this compound, serves as a highly active Lewis acid catalyst for acylating alcohols with acid anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Trifluoromethyl Sulfones
Trifluoromethyl sulfones (triflones) are efficiently obtained from sodium trifluoromethanesulfinate and alkyl bromides. This technique surpasses others in terms of power and efficiency, especially for producing ethyl aconitate (Eugene, Langlois, & Laurent, 1994).
Synthesis and Applications of Triflamides
Triflamides, derivatives of this compound, are used extensively in organic chemistry due to their NH-acidity, lipophilicity, and catalytic activity. They are utilized in a variety of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).
Stereoselective Synthesis of Vinyl Triflones
This compound is involved in the synthesis of vinyl triflones, leveraging its strong electron-withdrawing properties. This research expands the availability of vinyl triflones for potential applications in medicinal chemistry and material science (Xu et al., 2013).
Post-Polymerization Functionalization
Potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives are used in the post-polymerization functionalization of (co)polymers, yielding functionalized (co)polymers through efficient coupling reactions (Tintaru et al., 2017).
Trifluoromethylating Agent for Vicinal Difunctionalization
Trifluoromethanesulfonyl hydrazides, derived from this compound, have been used as trifluoromethylating agents in the vicinal difunctionalization of terminal alkenes, offering a range of trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).
Water-Tolerant Lewis Acid Catalyst
Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions as a water-tolerant and reusable Lewis acid catalyst (Prakash et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Trifluoromethanesulfonyl bromide primarily targets unsaturated hydrocarbons . It is a strong electrophile, useful for introducing the triflyl group, CF3SO2 .
Mode of Action
The compound interacts with its targets under conditions of photochemical, thermochemical, and ion-radical initiation . It can be easily reduced to generate a trifluoromethyl radical intermediate . This radical adds to the double bond of unsaturated hydrocarbons to afford a new radical intermediate .
Biochemical Pathways
The interaction of this compound with unsaturated hydrocarbons leads to the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds can be used for preparing pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .
Pharmacokinetics
The resulting aliphatic compounds containing a terminal trifluoromethyl group are characterized by a short half-life in the atmosphere and low values of the global warming potential (gwp) .
Result of Action
The result of the action of this compound is the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds have various applications in the synthesis of pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound’s interaction with unsaturated hydrocarbons is studied under conditions of photochemical, thermochemical, and ion-radical initiation . The reactions in sealed tubes are potentially dangerous and can be accompanied by an explosion .
properties
IUPAC Name |
trifluoromethanesulfonyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIECVIVJOTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553989 | |
Record name | Trifluoromethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15458-53-4 | |
Record name | Trifluoromethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trifluoromethanesulfonyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.